

Toxicological assessment and comparison of Levosulpiride and its dextro-enantiomer

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Compound of Interest		
Compound Name:	Levosulpiride-d3	
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A Toxicological Deep Dive: Levosulpiride vs. Its Dextro-Enantiomer

A comprehensive toxicological comparison reveals Levosulpiride, the levorotatory enantiomer of Sulpiride, exhibits a more favorable safety profile compared to its dextro counterpart. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear, data-driven assessment of these two compounds.

Levosulpiride is primarily recognized for its potent and selective antagonism of dopamine D2 receptors, with an additional agonistic effect on serotonin 5-HT4 receptors. This dual mechanism of action underpins its clinical efficacy as a prokinetic and antipsychotic agent. In contrast, its dextro-enantiomer, Dextrosulpiride, demonstrates different pharmacological and toxicological characteristics. Preclinical evidence consistently indicates that Levosulpiride possesses lower acute toxicity.[1]

Comparative Acute Toxicity

Quantitative data on the acute toxicity of both enantiomers is limited, with more information available for Levosulpiride. The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population.



Compound	Animal Model	Route of Administration	LD50 Value (mg/kg)
Levosulpiride	Rat	Oral	2600
Levosulpiride	Rat	Intraperitoneal	270
Levosulpiride	Rat	Intravenous	53
Levosulpiride	Mouse	Oral	2450[2]
Levosulpiride	Mouse	Intraperitoneal	170[2]
Levosulpiride	Rabbit	Oral	> 1500[2]
Levosulpiride	Rabbit	Intravenous	42[2]
Racemic Sulpiride	Rat (Male)	Oral	7200[3]
Racemic Sulpiride	Rat (Female)	Oral	6000[3]
Racemic Sulpiride	Mouse (Male)	Oral	3400[3]
Racemic Sulpiride	Mouse (Female)	Oral	2300[3]

Note: Direct comparative LD50 values for Dextrosulpiride were not available in the reviewed literature. The data for racemic Sulpiride is provided for context.

Key Toxicological Endpoints: A Comparative Overview

Beyond acute toxicity, the safety assessment of Levosulpiride and its enantiomer involves evaluating a range of potential adverse effects.

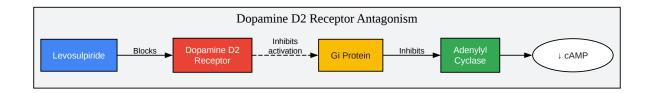


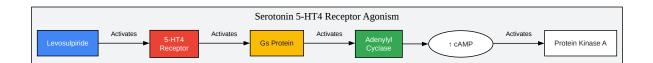
Toxicological Endpoint	Levosulpiride	Dextrosulpiride	Key Observations
Neurotoxicity	Can induce extrapyramidal symptoms (EPS) such as tremor, stiffness, and dystonia.[4]	Expected to have a higher potential for EPS due to its pharmacological profile, although specific comparative studies are limited.	The incidence and severity of EPS are key differentiating factors in the clinical use of dopamine antagonists.
Endocrine Toxicity	Causes a significant elevation of serum prolactin levels, potentially leading to galactorrhea and menstrual irregularities.[5][6][7]	Expected to have a similar or more pronounced effect on prolactin levels.	Hyperprolactinemia is a known class effect of D2 receptor antagonists.
Cardiotoxicity	Some clinical evidence suggests a potential for QT prolongation.	Potential for cardiotoxicity is a concern for benzamide derivatives, but specific data for Dextrosulpiride is scarce.	Inhibition of the hERG potassium channel is a key mechanism for drug-induced QT prolongation.
Mutagenicity	Generally considered non-mutagenic based on preclinical studies. [8]	Data not readily available.	The Ames test is a standard in vitro assay for assessing mutagenic potential.
Reproductive Toxicity	Preclinical studies have not indicated significant reproductive toxicity at therapeutic doses.[8]	Data not readily available.	OECD guidelines provide a framework for assessing reproductive and developmental toxicity.



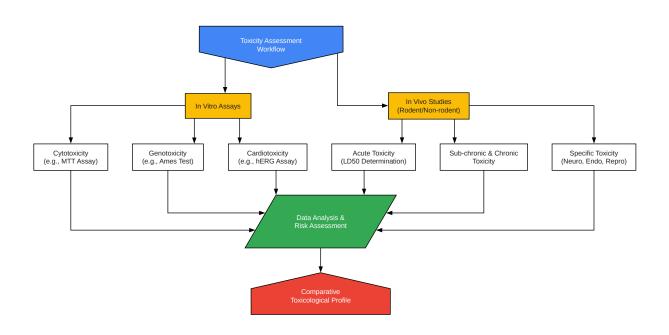
Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed toxicities, it is crucial to visualize the signaling pathways affected by these compounds and the experimental workflows used in their assessment.









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